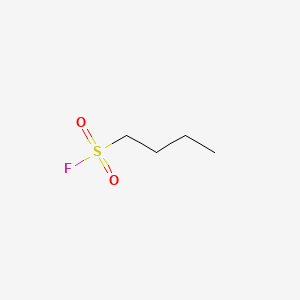

丁烷-1-磺酰氟

描述

N-Butanesulfonyl fluoride is a useful research compound. Its molecular formula is C4H9FO2S and its molecular weight is 140.18 g/mol. The purity is usually 95%.

The exact mass of the compound n-Butanesulfonyl fluoride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176017. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality n-Butanesulfonyl fluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-Butanesulfonyl fluoride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

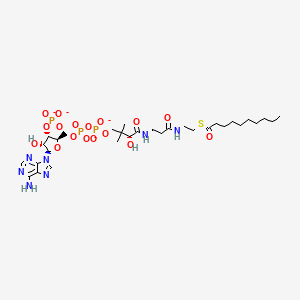

化学生物学与共价探针

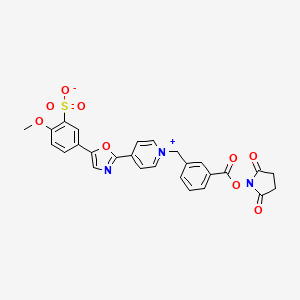

磺酰氟(SFs)表现出显著的稳定性与反应性平衡,使其成为化学生物学中宝贵的工具。这些亲电子试剂可以选择性地与特定环境中的氨基酸或蛋白质相互作用。例如:

蛋白酶抑制剂

磺酰氟可用作蛋白酶抑制剂。值得注意的是:

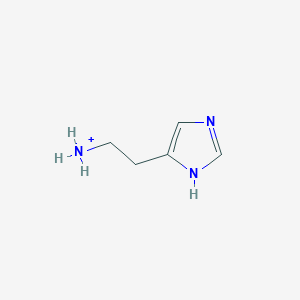

- (2-氨基乙基)苯磺酰氟(AEBSF),也称为Pefabloc®,抑制丝氨酸蛋白酶。 它可用于通过与活性位点氨基酸反应使酶失活 .

正电子发射断层扫描(PET)中18F标记的生物标志物

SFs 的诊断价值扩展到 PET 成像。例如:

有机合成

磺酰氟在合成化学中发挥着至关重要的作用:

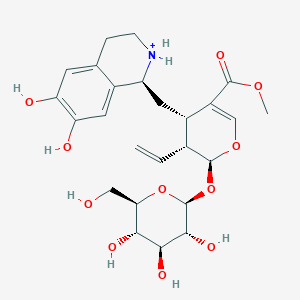

药物发现

磺酰氟中反应性和稳定性的平衡使其对药物化学具有吸引力:

作用机制

Target of Action

Butane-1-sulfonyl fluoride, also known as n-Butanesulfonyl fluoride, primarily targets alcohols , including phenols . The compound reacts with these alcohols to yield nonafluorobutanesulfonate esters (nonaflates) .

Mode of Action

The compound interacts with its targets (alcohols) through a process known as fluorosulfonylation . In this process, the fluoride leaving group of butane-1-sulfonyl fluoride is readily substituted by nucleophiles such as amines, phenoxides, and enolates, giving sulfonamides, aryl nonaflates, and alkenyl nonaflates, respectively .

Biochemical Pathways

The biochemical pathways affected by butane-1-sulfonyl fluoride primarily involve the formation of nonaflates. These nonaflates are valuable as electrophiles in several palladium-catalyzed cross-coupling reactions . They can also be used in Buchwald-Hartwig amination .

Pharmacokinetics

It’s known that the compound is a colorless, volatile liquid that is immiscible with water but soluble in common organic solvents . This suggests that its bioavailability may be influenced by these properties.

Result of Action

The result of butane-1-sulfonyl fluoride’s action is the formation of nonaflates from alcohols . These nonaflates can then participate in various chemical reactions, serving as electrophiles in palladium-catalyzed cross-coupling reactions and Buchwald-Hartwig amination .

Action Environment

The action of butane-1-sulfonyl fluoride is influenced by environmental factors. For instance, the compound is stable and unreactive due to the strength of carbon–fluorine bonds . It’s soluble in common organic solvents, which can influence its action, efficacy, and stability .

生化分析

Biochemical Properties

n-Butanesulfonyl fluoride plays a significant role in biochemical reactions due to its ability to act as an electrophile. It interacts with various enzymes, proteins, and other biomolecules. For instance, it reacts with alcohols, including phenols, to yield nonafluorobutanesulfonate esters . These interactions are crucial in palladium-catalyzed cross-coupling reactions and Buchwald-Hartwig amination . The fluoride leaving group of n-Butanesulfonyl fluoride is readily substituted by nucleophiles such as amines, phenoxides, and enolates, giving rise to sulfonamides, aryl nonaflates, and alkenyl nonaflates .

Cellular Effects

n-Butanesulfonyl fluoride has varying effects on different types of cells and cellular processes. It is known to inhibit neuropathy target esterase (NTE) in nervous tissues, leading to the promotion of neuropathy . Additionally, it influences cell signaling pathways and gene expression by inhibiting enzymes such as enolase in the glycolytic pathway . This inhibition affects cellular metabolism and can lead to cellular apoptosis through mitochondrial-mediated and endoplasmic reticulum stress pathways .

Molecular Mechanism

The molecular mechanism of n-Butanesulfonyl fluoride involves its interaction with biomolecules at the molecular level. It releases fluoride anions during reactions with fatty alcohols, enabling efficient fluorination processes . This compound also acts as an NTE inhibitor, which is crucial for its role in promoting neuropathy . The binding interactions with enzymes and the subsequent inhibition or activation of these enzymes lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of n-Butanesulfonyl fluoride change over time. It has been observed to cause NTE inhibition in nervous tissues and promote neuropathy when administered to hens . The stability and degradation of n-Butanesulfonyl fluoride in laboratory conditions are crucial for understanding its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, affecting its efficacy and safety .

Dosage Effects in Animal Models

The effects of n-Butanesulfonyl fluoride vary with different dosages in animal models. At higher doses, it has been found to cause significant neurobehavioral impairments and neuropathy . The threshold effects observed in these studies indicate that even low doses can inhibit NTE and promote neuropathy, while higher doses can lead to severe toxic effects . It is essential to determine the optimal dosage to minimize adverse effects while maximizing its biochemical benefits.

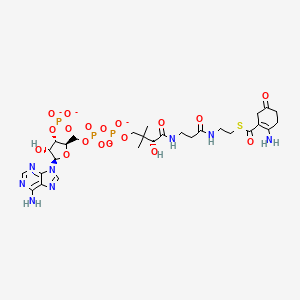

Metabolic Pathways

n-Butanesulfonyl fluoride is involved in various metabolic pathways, including those related to energy metabolism and mitochondrial function . It interacts with enzymes and cofactors that regulate these pathways, affecting metabolic flux and metabolite levels. The compound’s ability to inhibit enzymes such as enolase in the glycolytic pathway highlights its impact on cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of n-Butanesulfonyl fluoride within cells and tissues involve interactions with transporters and binding proteins . It is transported across lipid bilayers via an electrogenic mechanism, facilitated by specific transporters . This process affects its localization and accumulation within cells, influencing its biochemical activity and efficacy .

Subcellular Localization

n-Butanesulfonyl fluoride’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . The localization within subcellular structures such as mitochondria and endoplasmic reticulum is essential for its role in inhibiting enzymes and affecting cellular processes .

属性

IUPAC Name |

butane-1-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9FO2S/c1-2-3-4-8(5,6)7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHGWSCVQFRCBSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216207 | |

| Record name | 1-Butanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

660-12-8 | |

| Record name | 1-Butanesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=660-12-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanesulfonyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000660128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | n-Butanesulfonyl fluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 660-12-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

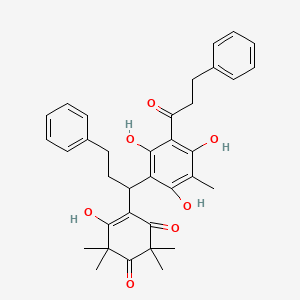

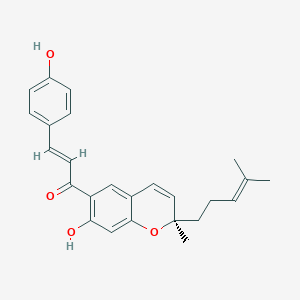

Feasible Synthetic Routes

Q1: How does n-Butanesulfonyl fluoride contribute to the development of neuropathy after exposure to organophosphates like Diisopropyl fluorophosphate (DFP)?

A: Research indicates that n-Butanesulfonyl fluoride acts as a "neuropathy promoter" when administered to hens after exposure to DFP []. This promoting effect is linked to its ability to inhibit Neuropathy Target Esterase (NTE) [], an enzyme crucial for nervous system function. Essentially, n-Butanesulfonyl fluoride exacerbates the neurotoxic effects already initiated by DFP.

Q2: What is the connection between n-Butanesulfonyl fluoride's ability to inhibit NTE and its structure?

A: While the provided research [] doesn't delve into the specific structural interactions between n-Butanesulfonyl fluoride and NTE, it highlights a crucial finding. All known promoters of organophosphate polyneuropathy, including n-Butanesulfonyl fluoride, have demonstrated NTE inhibitory properties []. This suggests that a specific structural feature common to these compounds, potentially the sulfonyl fluoride group, plays a key role in binding to and inhibiting NTE. Further research is needed to confirm this hypothesis and elucidate the precise molecular mechanism of inhibition.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-butyl-4-chloro-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazol-5-yl)methanolate](/img/structure/B1265303.png)

![(3R)-5-[2-(8-azaspiro[4.5]decane-8-carbonyl)-4,6-dimethylanilino]-3-naphthalen-1-yl-5-oxopentanoate](/img/structure/B1265304.png)

![2-[3-[[4-(2-Chloro-6-fluorophenyl)piperidin-1-yl]methyl]-2-(morpholine-4-carbonyl)indol-1-yl]acetamide](/img/structure/B1265306.png)

![3-(1-Acetylpiperidin-4-yl)-1-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B1265310.png)

![1-O-(alpha-D-galactopyranosyl)-N-[6-(4-methoxyphenyl)hexanoyl]phytosphingosine](/img/structure/B1265313.png)